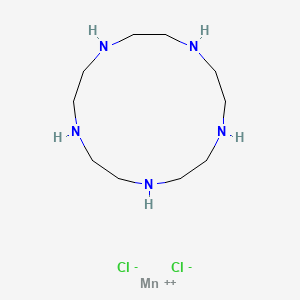
MNPAM cpd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(II) pentaazamacrocyclic complex (MNPAM cpd) is a coordination compound that features a manganese ion coordinated to a macrocyclic ligand containing five nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(II) pentaazamacrocyclic complex typically involves the reaction of manganese salts with a pentaazamacrocyclic ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the macrocyclic ligand in a solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete complexation.
Industrial Production Methods
Industrial production of manganese(II) pentaazamacrocyclic complex may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions
Manganese(II) pentaazamacrocyclic complex undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complex.
Substitution: New manganese complexes with different ligands.
科学研究应用
Manganese(II) pentaazamacrocyclic complex has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Acts as a mimic for manganese superoxide dismutase, providing insights into the enzyme’s mechanism and potential therapeutic applications.
Medicine: Investigated for its potential in treating diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of manganese(II) pentaazamacrocyclic complex involves its ability to undergo redox reactions, which allows it to mimic the activity of manganese superoxide dismutase. The complex can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress response.
相似化合物的比较
Similar Compounds
- Manganese(III) pentaazamacrocyclic complex
- Iron(II) pentaazamacrocyclic complex
- Copper(II) pentaazamacrocyclic complex
Uniqueness
Manganese(II) pentaazamacrocyclic complex is unique due to its specific redox properties and ability to mimic manganese superoxide dismutase. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in both biological and industrial applications.
属性
IUPAC Name |
manganese(2+);1,4,7,10,13-pentazacyclopentadecane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5.2ClH.Mn/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1;;;/h11-15H,1-10H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRIFBWDYXPAQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCN1.[Cl-].[Cl-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25Cl2MnN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934140 |
Source


|
| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150996-10-4 |
Source


|
| Record name | SC 52608 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150996104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)
![5-Chloro-7-[(4-ethoxyphenyl)-(3-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1224904.png)
![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)
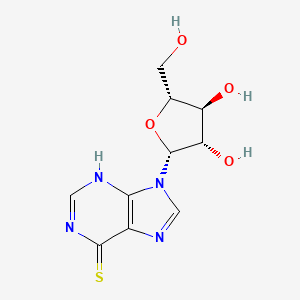
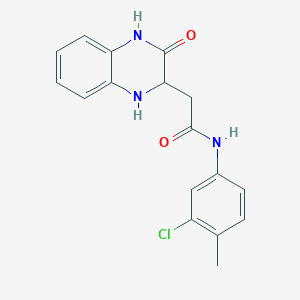
![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)
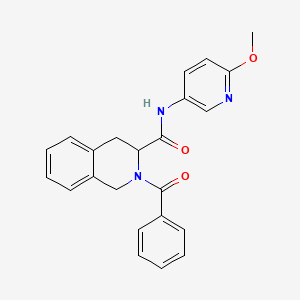
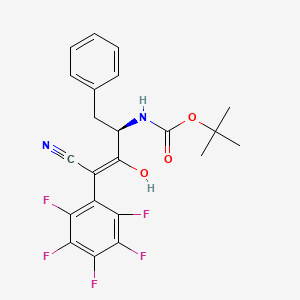
![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)
![2-[[5-(1-Benzotriazolylmethyl)-4-methyl-1,2,4-triazol-3-yl]thio]-1-(2-fluorophenyl)ethanone](/img/structure/B1224920.png)


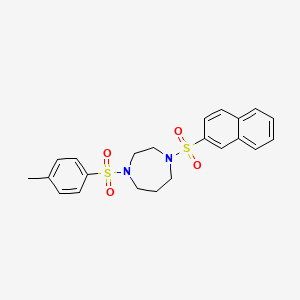
![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)
